
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain. It can increase the levels of dopamine, serotonin, and norepinephrine, which are known to play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to enhance cognitive function, memory, and learning. Additionally, it can reduce anxiety and depression-like behaviors in animal models. It has also been reported to possess antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine in lab experiments is its ease of synthesis. It can be synthesized in a laboratory setting using simple chemical reactions. Additionally, it has shown promising results in various preclinical studies, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Furthermore, there is a need to investigate the safety and efficacy of this compound in clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine involves the reaction of 3-methoxybenzaldehyde with cyclobutanone in the presence of a base to form the corresponding cyclobutylidene intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-Cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine has shown potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been reported to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer activities.
Propriétés
IUPAC Name |
4-cyclobutylidene-1-(3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-20-15-6-3-7-16(12-15)21(18,19)17-10-8-14(9-11-17)13-4-2-5-13/h3,6-7,12H,2,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBBPDWARVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(3-methoxybenzenesulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

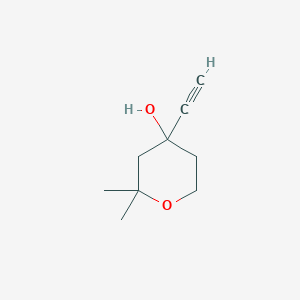


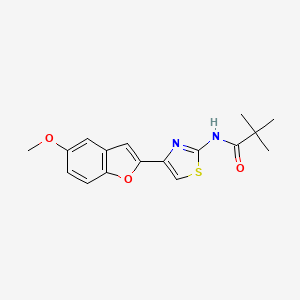
![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)
![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)
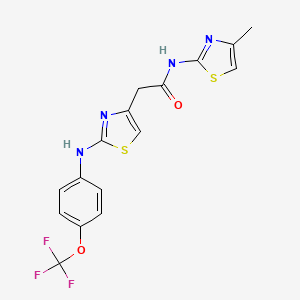
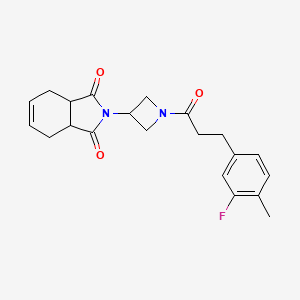
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)


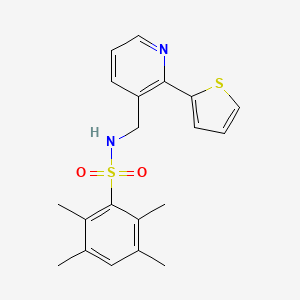
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)